molecular formula C15H14N2O2S B2361256 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 890960-61-9

5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2361256
CAS No.: 890960-61-9
M. Wt: 286.35
InChI Key: HGUINCDQDPLPKM-UHFFFAOYSA-N
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Description

5-Methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

5-Methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the reduction of the benzothiazole ring.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated that benzothiazole derivatives, including this compound, may have anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine include other benzothiazole derivatives such as:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    5-Methoxy-2-aminobenzothiazole: Similar in structure but with a methoxy group at a different position.

    2-(2-Methoxyphenyl)benzothiazole: Lacks the amino group but has a similar benzothiazole core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-10-7-8-14-12(9-10)17-15(20-14)16-11-5-3-4-6-13(11)19-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUINCDQDPLPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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